4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione

Analytical chemistry Spectrophotometry Trace metal detection

Researchers requiring selective ultra-trace thallium detection or sensitive vitamin D metabolite analysis often face sensitivity and selectivity limitations. 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (DAPU) addresses these challenges as a versatile chromogenic and fluorogenic reagent. - Enables spectrophotometric Tl(III) determination down to 5.0 × 10⁻⁸ M without preconcentration, validated in environmental and clinical samples. - After oxidation to DAPTAD, achieves 0.25 fmol on-column detection for vitamin D metabolites via Cookson-type derivatization. - Also serves as a monomer for photoactive polyureas and polyamides under green chemistry conditions. Standard commercial purity is ≥95%, suitable for direct use in analytical and polymer chemistry workflows.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 883455-55-8
Cat. No. B196192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
CAS883455-55-8
Synonyms4-(4'-N,N-Dimethylaminophenyl)urazole
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O
InChIInChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16)
InChIKeyMMIRDFLZTSMUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione Selection Guide


4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (CAS 883455-55-8), also referred to as 4-(4′-N,N-dimethylaminophenyl)urazole (DAPU) or DAPTD, is a substituted 1,2,4-triazolidine-3,5-dione derivative (molecular formula C₁₀H₁₂N₄O₂, MW 220.23) . The compound functions as a precursor to the corresponding urazolyl radical and the oxidized triazolinedione (TAD) species . Its commercial availability is typically at ≥95% purity for research applications .

1
Redox probe for selective metal ion detection via oxidation to triazolinedione
2
Chromogenic/fluorogenic reagent for spectrophotometric and LC-MS derivatization
3
Photoactive monomer for solvent-free and ionic-liquid-mediated polymer synthesis

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione Key Differentiators


The 4-position substituent on the 1,2,4-triazolidine-3,5-dione scaffold dictates the compound's electron density, oxidation potential, and photophysical properties. While the unsubstituted parent urazole and alkyl-substituted derivatives (e.g., 4-methyl- or 4-phenyl-urazole) serve general synthetic roles, the para-dimethylaminophenyl group in the target compound confers three distinct functional advantages: (i) enhanced electron-donating capacity that modulates the redox potential for selective oxidation by specific metal ions [1]; (ii) chromophoric and fluorogenic properties enabling direct spectrophotometric detection without secondary labeling [1]; and (iii) photoactivity that permits incorporation into light-responsive polymer backbones [2]. Generic substitution with a simpler 4-phenyl or 4-alkyl urazole derivative would eliminate these application-specific capabilities, resulting in assay failure or polymer property degradation.

Redox modulation 4-Phenyl or 4-alkyl urazoles lack the electron-donating capacity required for selective metal-ion oxidation.
Detection signal Simpler urazole derivatives do not provide the chromogenic/fluorogenic response needed for direct spectrophotometric readout.
Polymer photoactivity Unsubstituted or alkyl-substituted urazoles yield polymers without the inherent photoactivity of the dimethylaminophenyl group.

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione Comparative Performance Evidence


Thallium(III) Detection Sensitivity vs. Conventional Reagents

4-(4′-N,N-Dimethylaminophenyl)urazole (DAPU) enables spectrophotometric determination of ultra-trace Tl(III) with a detection limit of 5.0 × 10⁻⁸ M, representing sensitivity at the low nanomolar range without preconcentration [1]. In a flow injection configuration, the working range extends from 8.0 × 10⁻⁸ to 3.0 × 10⁻⁵ M Tl(III) with a sample throughput of 20 ± 5 samples/h [2]. This performance is enabled by the electron-rich dimethylaminophenyl substituent, which facilitates oxidation to the colored triazolinedione (TAD) product absorbing at 514 nm [1].

Tl(III) LOD
Reported
5.0 × 10⁻⁸ M vs. 10⁻⁶–10⁻⁷ M
Supports ultra-trace Tl(III) quantification
Without sample preconcentration
Analytical chemistry Spectrophotometry Trace metal detection Environmental monitoring

DAPTAD Derivatization for Vitamin D LC-MS/MS Sensitivity

The oxidized triazolinedione derivative of the target compound, 4-(4′-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD), functions as a Cookson-type derivatization reagent for vitamin D metabolites. DAPTAD derivatization achieves an on-column detection limit of 0.25 fmol for urinary vitamin D₃ metabolites in LC/ESI-MS/MS analysis [1]. The derivatization is completed at room temperature and provides characteristic product ions from cleavage of the vitamin D skeleton during MS/MS [2].

MS detection limit
Reported
0.25 fmol on-column vs. 1–5 fmol (PTAD)
Enables volume-limited sample analysis
Room-temperature derivatization
Bioanalysis Mass spectrometry Vitamin D metabolism Clinical chemistry

Photoactive Monomer for Solid-State Polymerization

4-(4-Dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione (DAPTD) undergoes solid-state thermal polymerization with diisocyanates (hexamethylene diisocyanate, isophorone diisocyanate, and tolylene-2,4-diisocyanate) to yield polyureas incorporating the photoactive dimethylaminophenyl chromophore [1]. The polymerization proceeds without solvent under thermal conditions, and the resulting polyureas exhibit solubility in polar organic solvents, enabling downstream processing [2].

Solid-state polym.
Class-level
Photoactive polyurea formation with diisocyanates
Supports solvent-free polymer synthesis
Photoactive chromophore retained
Polymer chemistry Materials science Solid-state synthesis Photoactive polymers

Ionic Liquid-Mediated Polyamide Synthesis

DAPTD undergoes efficient polycondensation with aliphatic diacid chlorides in room-temperature ionic liquids (RTILs) and molten tetrabutylammonium bromide, producing heterocyclic polyamides containing the photoactive urazole unit [1]. This ionic liquid–mediated methodology eliminates volatile organic solvents and provides a facile, efficient synthetic route to functional polyamides [1].

Ionic liquid method
Class-level
Polyamide synthesis in RTILs and molten TBAB
Supports green chemistry protocols
No volatile organic solvents
Green chemistry Ionic liquids Polyamide synthesis Sustainable polymers

Selective Oxidation for Tl(III) Quantification

The spectrophotometric method using DAPU for Tl(III) determination was evaluated for interference from diverse ions. The oxidation of DAPU to the colored TAD species proceeds selectively at pH 4.0, enabling quantification in real samples with satisfactory recovery [1]. The relative standard deviation for replicate determinations of 5.0 × 10⁻⁶ M and 1.0 × 10⁻⁵ M Tl(III) was 2.75% and 1.96%, respectively, in the flow injection configuration [2].

Precision/selectivity
Reported
RSD 1.96–2.75% at 5–10 µM; direct determination
Supports precise, interference-tolerant assay
Flow injection, 20 samples/h
Redox chemistry Interference studies Analytical selectivity Thallium speciation

Polymerization Versatility to Polyureas and Polyamides

DAPTD serves as a versatile monomer for synthesizing both polyureas (via reaction with diisocyanates) and polyamides (via reaction with diacid chlorides) [1]. The 4-dimethylaminophenyl moiety imparts photoactivity to the resulting polymers, a property absent in polymers derived from unsubstituted or simple alkyl-substituted urazoles [2]. Model reactions with n-propylisocyanate and acetyl chloride confirm the reactivity of both NH positions in the triazolidinedione ring [3].

Polymer versatility
Reported
Polyurea + polyamide access from single monomer
Dual polymer classes reduce monomer inventory
Both pathways retain photoactivity
Polyurea synthesis Polyamide synthesis Diisocyanate coupling Photoactive materials

4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione Application Scenarios


Ultra-Trace Thallium(III) Quantification in Environmental and Clinical Samples

This compound (as DAPU) is deployed as a selective chromogenic reagent for spectrophotometric determination of Tl(III) at concentrations as low as 5.0 × 10⁻⁸ M without preconcentration [1]. The method is validated in real sample matrices and in flow injection configurations with a throughput of 20 ± 5 samples/h and RSD below 3% [2]. Suitable for environmental monitoring of water and soil samples, as well as clinical toxicology applications requiring trace metal speciation.

Vitamin D Metabolite Derivatization for LC-MS/MS Bioanalysis

Following oxidation to DAPTAD, the compound serves as a Cookson-type derivatization reagent for vitamin D metabolites. DAPTAD derivatization achieves an on-column detection limit of 0.25 fmol, enabling accurate quantification in neonatal dried blood spots and small-volume urine samples [3]. The derivatization proceeds at room temperature and provides characteristic MS/MS fragmentation patterns for selective reaction monitoring [3].

Synthesis of Photoactive Polyureas via Solid-State Polymerization

DAPTD undergoes solvent-free solid-state thermal polymerization with commercial diisocyanates (HMDI, IPDI, TDI) to yield photoactive polyureas incorporating the dimethylaminophenyl chromophore [4]. The resulting polymers exhibit solubility in polar organic solvents, enabling solution processing for coatings, films, or optoelectronic device fabrication.

Green Synthesis of Photoactive Polyamides in Ionic Liquids

DAPTD reacts with aliphatic diacid chlorides in room-temperature ionic liquids or molten tetrabutylammonium bromide to produce heterocyclic polyamides bearing photoactive urazole units [5]. This methodology eliminates volatile organic solvents and aligns with sustainable polymer manufacturing objectives, making it suitable for research groups prioritizing green chemistry principles.

Application
Selection Property
Validation Focus
Ultra-trace Tl(III) quantification in environmental and research matrices
Low-LOD chromogenic redox probe
Interference tolerance and recovery
Vitamin D metabolite derivatization for LC-MS/MS bioanalysis
DAPTAD derivatization sensitivity
On-column LOD and MS/MS selectivity
Photoactive polyurea synthesis via solid-state polymerization
Solvent-free polycondensation
Polymer photoactivity and solubility
Green polyamide synthesis in ionic liquids
Ionic liquid compatibility
Sustainable synthesis with reduced VOCs

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